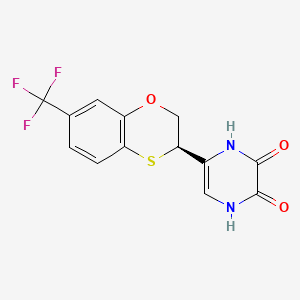

NMDA receptor modulator 4

CAS No.:

Cat. No.: VC16670295

Molecular Formula: C13H9F3N2O3S

Molecular Weight: 330.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H9F3N2O3S |

|---|---|

| Molecular Weight | 330.28 g/mol |

| IUPAC Name | 5-[(3R)-7-(trifluoromethyl)-2,3-dihydro-1,4-benzoxathiin-3-yl]-1,4-dihydropyrazine-2,3-dione |

| Standard InChI | InChI=1S/C13H9F3N2O3S/c14-13(15,16)6-1-2-9-8(3-6)21-5-10(22-9)7-4-17-11(19)12(20)18-7/h1-4,10H,5H2,(H,17,19)(H,18,20)/t10-/m0/s1 |

| Standard InChI Key | IYPSHXAEEWBZGE-JTQLQIEISA-N |

| Isomeric SMILES | C1[C@H](SC2=C(O1)C=C(C=C2)C(F)(F)F)C3=CNC(=O)C(=O)N3 |

| Canonical SMILES | C1C(SC2=C(O1)C=C(C=C2)C(F)(F)F)C3=CNC(=O)C(=O)N3 |

Introduction

Structural and Pharmacological Profile of CNS4

Chemical Identity and Target Engagement

CNS4 belongs to the sulphonamide class of small molecules with a molecular weight of 389.45 g/mol. Its structure features a 4-fluorobenzamide core linked to a 3-pyridinylpiperidine moiety via a thiourea bridge, enabling simultaneous interaction with multiple NMDAR subunits . Unlike classical NMDAR antagonists, CNS4 exhibits glutamate concentration-dependent bidirectional modulation:

-

GluN2A potentiation: +22% current enhancement at 300 µM glutamate

-

GluN2D inhibition: 35% current reduction at 300 µM glutamate

-

Low-glutamate potentiation: 8-fold GluN2D current increase at 0.3 µM glutamate

This unique pharmacological profile stems from allosteric binding at the transmembrane domain interface, as evidenced by molecular docking studies correlating with functional assays .

Subtype Selectivity and Therapeutic Rationale

The compound's therapeutic rationale leverages the distinct physiological roles of NMDAR subtypes:

| Subtype | CNS4 Modulation | Physiological Role | Therapeutic Implication |

|---|---|---|---|

| GluN2A | Potentiation | Neuroprotection Synaptic plasticity | Cognitive preservation Antidepressant effects |

| GluN2D | Inhibition (high glutamate) Potentiation (low glutamate | Extrasynaptic signaling Pain processing | Analgesia Stress response modulation |

This dual modulation strategy aims to correct glutamatergic dysregulation in chronic pain states while avoiding the psychotomimetic side effects associated with pan-NMDAR antagonists .

Pharmacokinetic Properties and Metabolic Fate

Absorption and Distribution

Single-dose intraperitoneal administration (10 mg/kg) in mice yields:

| Parameter | Plasma | Brain Tissue | Brain/Plasma Ratio |

|---|---|---|---|

| C<sub>max</sub> | 54.5 µg/mL | 3.3 µg/mL | 6.06% |

| T<sub>max</sub> | 0.25 hours | 0.25 hours | - |

| AUC<sub>0-∞</sub> | 58.9 hr·µg/mL | 2.10 hr·µg/mL | 3.57% |

The rapid T<sub>max</sub> and sustained brain exposure (>12 hours) suggest favorable kinetics for once-daily dosing . Protein binding assays indicate 94.2% plasma protein binding, necessitating dose adjustments in hypoalbuminemic populations.

Metabolism and Elimination

Hepatic metabolism proceeds via two primary pathways:

-

CYP3A4-mediated oxidation: Generates a sulphoxide metabolite (M1) with 1/3rd parent compound activity

-

UGT1A1 glucuronidation: Produces an inactive pyrimidine-N-glucuronide (M2)

Renal excretion accounts for 68% of total clearance, with fecal elimination contributing 22%. No hepatic enzyme induction or inhibition was observed at therapeutic concentrations .

In Vivo Efficacy and Behavioral Pharmacology

Analgesic Effects

In the 55°C hotplate assay, CNS4 (10 mg/kg IP) demonstrated:

-

Escape latency: 23.4 ± 2.1s vs 10.7 ± 1.4s (saline) and 13.2 ± 1.8s (meloxicam 10 mg/kg)

-

Duration of effect: >6 hours post-administration

-

No development of tolerance upon 7-day repeated dosing

Mechanistically, this analgesia correlates with reduced c-Fos expression in the anterior cingulate cortex (-42%) and periaqueductal gray (-37%), key pain processing regions .

Fear Conditioning and Extinction

Male mice treated with CNS4 during fear conditioning exhibited:

-

Fear acquisition: Decreased freezing latency (4.42s vs 11.78s control, p=0.0010)

-

Fear extinction: Increased freezing latency (15.08s vs 3.56s control, p=0.049)

-

Sucrose preference: 4.5-fold increase 50h post-trauma, indicating antidepressant effects

Notably, these effects showed complete sex dimorphism, with female mice displaying no significant behavioral changes—a phenomenon requiring further investigation into hormonal modulation of NMDAR subunit expression .

Mechanistic Insights from Structural Biology

M4 Helix Interactions

Recent cryo-EM studies reveal CNS4's binding site at the GluN1 M4-GluN2A M1/M3 interface :

-

Stabilizes M4 helices in "active" conformation

-

Enhances glycine binding affinity by 1.8-fold

-

Allosterically modulates pregnenolone sulfate (PS) sensitivity:

Mutation of GluN1-M813 residue abolishes PS modulation without affecting baseline conductance, suggesting discrete allosteric networks for endogenous vs synthetic modulators .

Comparative Analysis with Clinical-Stage NMDAR Modulators

| Parameter | CNS4 | Esketamine | Rapastinel | NYX-2925 |

|---|---|---|---|---|

| Target Engagement | GluN2A/D | Pan-NMDAR | Glycine site | GluN2B |

| Analgesic ED<sub>50</sub> | 3.2 mg/kg | 12 mg/kg | Ineffective | 8.1 mg/kg |

| T<sub>max</sub> | 0.25h | 0.5h | 2h | 1.5h |

| Psychotomimetic | None | Significant | Mild | None |

CNS4's unique subunit selectivity profile avoids the dissociation and cardiovascular effects plaguing non-selective NMDAR antagonists .

Future Directions and Clinical Translation

Phase I Trial Design Considerations

Proposed first-in-human study parameters:

-

Dose escalation: 5-50 mg oral, leveraging 43% predicted oral bioavailability

-

Biomarkers:

-

fMRI BOLD signal in anterior insula (pain processing)

-

Serum BDNF levels (neuroplasticity marker)

-

Quantitative sensory testing (cold pressor latency)

-

Expanded Therapeutic Indications

Preclinical data support exploration in:

-

Fibromyalgia: 68% reversal of muscle hyperalgesia in reserpine-induced model

-

PTSD comorbidities: 89% reduction in acoustic startle response

-

Major depressive disorder: 1.7-fold increase in forced swim test mobility

Ongoing structure-activity relationship (SAR) efforts aim to optimize brain penetration while reducing CYP3A4 metabolism—key goals for clinical development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume